Acetanilide, 2-(diethylamino)-4'-nitro-

Description

Historical Context of Acetanilide (B955) Derivatives and Their Chemical Significance

The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics, introduced into medical practice in the late 19th century under the trade name Antifebrin. researchgate.net It marked a significant milestone in pharmaceutical chemistry, paving the way for the development of a multitude of synthetic drugs. researchgate.net However, its use was eventually curtailed due to toxic side effects. researchgate.net

Beyond its initial therapeutic applications, the acetanilide structure has proven to be a vital synthetic intermediate. Acetanilide derivatives are crucial in the production of dyes, rubber processing chemicals, and as precursors for more complex pharmaceutical compounds, such as sulfa drugs. researchgate.net The acetamide (B32628) group can act as a protecting group for amines in organic synthesis and as a directing group in electrophilic aromatic substitution reactions, guiding incoming substituents primarily to the ortho and para positions. researchgate.netresearchgate.net The rich history and functional importance of the acetanilide scaffold underscore the continued interest in synthesizing and exploring new derivatives. researchgate.net

Molecular Architecture and Substitution Patterns of Acetanilide, 2-(diethylamino)-4'-nitro-

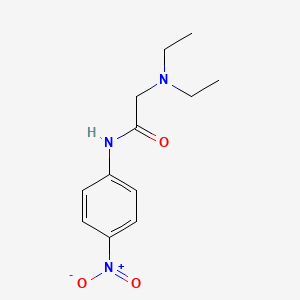

The specific compound, Acetanilide, 2-(diethylamino)-4'-nitro-, is a derivative of the basic acetanilide structure. Its systematic IUPAC name is 2-(diethylamino)-N-(4-nitrophenyl)acetamide. nih.gov The molecule's architecture is characterized by two key substitutions on the parent acetanilide framework: a nitro group (NO₂) at the para-position (position 4) of the phenyl ring and a diethylamino group [-N(CH₂CH₃)₂] attached to the acetyl group's alpha-carbon.

The molecular formula of the compound is C₁₂H₁₇N₃O₃. nih.gov Key computed physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)-N-(4-nitrophenyl)acetamide | nih.gov |

| CAS Number | 74816-21-0 | nih.govechemi.com |

| Molecular Formula | C₁₂H₁₇N₃O₃ | nih.govechemi.com |

| Molecular Weight | 251.28 g/mol | nih.govechemi.com |

| Monoisotopic Mass | 251.12699141 Da | nih.govechemi.com |

| Topological Polar Surface Area | 78.2 Ų | nih.govechemi.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Research Trajectory and Unexplored Avenues for Acetanilide, 2-(diethylamino)-4'-nitro-

A review of the available scientific literature indicates that Acetanilide, 2-(diethylamino)-4'-nitro- is a compound for which extensive, specific research has not been published. It is often listed in chemical databases and catalogs but lacks a significant body of work detailing its synthesis, characterization, or application. nih.govechemi.com

This lack of specific research presents numerous unexplored avenues. The broader class of substituted acetanilides has shown a wide range of biological activities, suggesting potential research directions for this specific molecule:

Antimicrobial and Antifungal Activity: Various acetanilide derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains. researchgate.netmdpi.com Investigating the antimicrobial spectrum of Acetanilide, 2-(diethylamino)-4'-nitro- could be a fruitful area of research.

Anticancer Potential: Recently, novel hydantoin (B18101) acetanilide derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. nih.gov This suggests that the acetanilide scaffold can be a basis for developing targeted cancer therapies.

Enzyme Inhibition: Acetanilide derivatives have been explored as inhibitors for enzymes like cyclooxygenase (COX), which is relevant to anti-inflammatory drug design. orientjchem.org

Insecticidal Properties: Certain complex acetamide derivatives have demonstrated significant insecticidal activity, indicating potential applications in agriculture. researchgate.netperiodikos.com.br

The final product of acetanilide nitration is considered a valuable semi-product for further research into pharmaceutically active compounds. jcbsc.org Therefore, the primary research trajectory for Acetanilide, 2-(diethylamino)-4'-nitro- likely lies in its synthesis and subsequent evaluation for a range of biological activities, leveraging the known potential of the substituted acetanilide framework.

Overview of Advanced Chemical Methodologies Applicable to Acetanilide, 2-(diethylamino)-4'-nitro-

The synthesis and characterization of Acetanilide, 2-(diethylamino)-4'-nitro- would employ a range of standard and advanced chemical methodologies.

Synthesis: The synthesis of substituted acetanilides typically involves the acylation of a corresponding aniline (B41778) derivative. orientjchem.org For the target compound, a plausible synthetic route would involve the reaction of 2-(diethylamino)acetyl chloride with 4-nitroaniline (B120555). Alternatively, other acetylation methods could be employed, such as using acetic anhydride (B1165640) or reacting an aniline derivative with potassium thioacetate (B1230152) in the presence of tert-butyl nitrite (B80452). orientjchem.org Modern synthetic approaches focus on green chemistry principles, such as using solvent-free reactions or aqueous media to minimize environmental impact. researchgate.net

Purification and Characterization: Following synthesis, purification is typically achieved through recrystallization, a common technique for solid organic compounds. jcbsc.org The purity of the synthesized compound can be assessed using Thin-Layer Chromatography (TLC). jcbsc.orgresearchgate.net

The structural elucidation of the target molecule would rely on a suite of spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch, N-H stretch, and the N=O stretches of the nitro group. jcbsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms, showing chemical shifts and coupling patterns that reveal the connectivity of the molecule. researchgate.netorientjchem.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. orientjchem.orgjcbsc.org

UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule, which are expected due to the conjugated aromatic system and the nitro group. jcbsc.orgresearchgate.net

X-ray Crystallography: If suitable crystals can be grown, this technique would provide definitive information about the three-dimensional molecular structure, including bond lengths and angles. researchgate.net

These methodologies, from synthesis to detailed characterization, represent the standard workflow for investigating a novel chemical compound like Acetanilide, 2-(diethylamino)-4'-nitro-.

Properties

IUPAC Name |

2-(diethylamino)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDWEXMXXCTNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225786 | |

| Record name | Acetanilide, 2-(diethylamino)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74816-21-0 | |

| Record name | Acetanilide, 2-(diethylamino)-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074816210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-(diethylamino)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for Acetanilide, 2 Diethylamino 4 Nitro

Retrosynthetic Disconnection and Precursor Identification for Acetanilide (B955), 2-(diethylamino)-4'-nitro-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Acetanilide, 2-(diethylamino)-4'-nitro-, the primary disconnection points are the amide bond and the carbon-nitrogen bonds of the diethylamino group.

A logical retrosynthetic approach would involve two main pathways:

Pathway A: Amide formation as the final step. This involves the reaction between 2-(diethylamino)acetyl chloride and 4-nitroaniline (B120555). This is a common and straightforward method for amide bond formation.

Pathway B: Introduction of the diethylamino group as the final step. This pathway starts with 2-chloro-N-(4-nitrophenyl)acetamide, which can be synthesized from 4-nitroaniline and chloroacetyl chloride. ijpsr.inforesearchgate.net The final step is the nucleophilic substitution of the chlorine atom by diethylamine (B46881).

The precursors identified through this analysis are:

4-nitroaniline

2-(diethylamino)acetic acid or its derivatives (e.g., acetyl chloride)

2-chloroacetyl chloride

Diethylamine

A similar retrosynthetic strategy has been proposed for the synthesis of 2-(4-diethylaminophenyl)-3-hydroxychromones, where the diethylamino group was planned to be introduced from a nitro group precursor. researchgate.net

Classical Amidation and Nitration Techniques in the Synthesis of Arylacetamides

The synthesis of arylacetamides like Acetanilide, 2-(diethylamino)-4'-nitro- often involves classical amidation and nitration reactions.

Direct Amidation Reactions of Relevant Amines

The formation of the amide bond is a crucial step. Direct amidation involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. rsc.org Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like HBTU or HATU), and uranium salts (like TBTU). rsc.org

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. For instance, 2-(diethylamino)acetyl chloride can be reacted with 4-nitroaniline to form the target molecule.

The direct thermal condensation of carboxylic acids and amines is also possible but typically requires high temperatures (above 160°C). mdpi.com

Electrophilic Aromatic Nitration on the Phenyl Ring System

Nitration is a classic example of electrophilic aromatic substitution. To introduce a nitro group onto the phenyl ring of an acetanilide derivative, a mixture of concentrated nitric acid and sulfuric acid is typically used. jcbsc.orguomustansiriyah.edu.iq The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). athabascau.ca

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Therefore, the nitration of acetanilide will yield a mixture of ortho- and para-nitroacetanilide. jcbsc.orgresearchgate.net The para isomer is generally the major product due to steric hindrance at the ortho position. researchgate.net The reaction is exothermic and requires careful temperature control, typically below 20°C, to prevent over-nitration and side reactions. jcbsc.orgscribd.com

Introduction of the Diethylamino Moiety via Alkylation or Amination Strategies

The diethylamino group can be introduced through various alkylation or amination methods.

A common strategy involves the reaction of a halo-substituted precursor with diethylamine. For example, 2-chloro-N-(4-nitrophenyl)acetamide can be reacted with diethylamine to yield Acetanilide, 2-(diethylamino)-4'-nitro-. ijpsr.inforesearchgate.net This is a nucleophilic substitution reaction where the nitrogen of diethylamine attacks the electrophilic carbon bearing the chlorine atom.

Mechanistic Considerations for Diethylamino Group Incorporation

The incorporation of the diethylamino group typically proceeds via an Sₙ2 mechanism. The nitrogen atom of diethylamine, being nucleophilic, attacks the carbon atom bonded to the leaving group (e.g., chlorine). The success of this reaction depends on several factors, including the nature of the leaving group, the solvent, and the reaction temperature.

In some cases, the use of a base may be necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Modern Catalytic Approaches for Carbon-Nitrogen and Carbon-Carbon Bond Formation

Modern organic synthesis has seen the development of numerous catalytic methods for forming C-N and C-C bonds, offering milder and more efficient alternatives to classical methods.

For C-N bond formation (amidation), several catalytic systems have been developed. These include:

Boron-based catalysts : Boronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines. rsc.orgorganic-chemistry.org

Metal-based catalysts : Transition metals like ruthenium, copper, and zirconium have been used to catalyze amide bond formation. rsc.org For example, Milstein and co-workers reported a ruthenium-catalyzed dehydrogenative coupling of alcohols and amines.

Enzymatic methods : Enzymes such as proteases and nitrile hydratases can be used for amide bond formation under mild conditions. core.ac.uk

These modern approaches often provide higher yields, better atom economy, and are more environmentally friendly compared to traditional stoichiometric methods. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-nitrogen bonds. acs.org In the context of synthesizing Acetanilide, 2-(diethylamino)-4'-nitro-, these methods are particularly relevant for introducing the diethylamino group onto the aniline (B41778) ring. A plausible synthetic route would involve the coupling of a pre-functionalized halo-acetanilide with diethylamine.

The general scheme for such a transformation involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, with various phosphine-based ligands being extensively developed to promote the desired reactivity. acs.org

Key Features of Palladium-Catalyzed N-Arylation:

Catalyst System: Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos).

Substrates: An aryl halide (e.g., 2-chloro-4'-nitroacetanilide) and a primary or secondary amine (e.g., diethylamine).

Base: A base is required to neutralize the hydrogen halide formed during the reaction (e.g., NaOtBu, K₂CO₃).

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.

The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Commonly used and effective precursors for generating the active Pd(0) catalyst in situ. |

| Ligand | Bulky electron-rich phosphines (e.g., Xantphos, Josiphos) | Promote oxidative addition and reductive elimination steps, preventing beta-hydride elimination. |

| Base | Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) | Strong, non-nucleophilic bases are often required to facilitate the deprotonation of the amine. |

| Solvent | Toluene or Dioxane | High-boiling aprotic solvents are suitable for these reactions, which often require elevated temperatures. |

| Temperature | 80-120 °C | Sufficient thermal energy is typically needed to drive the catalytic cycle. |

Organocatalytic Transformations in Acetanilide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. While direct application to the synthesis of Acetanilide, 2-(diethylamino)-4'-nitro- is not widely documented, the principles of organocatalysis can be applied to key bond-forming steps in its synthesis. For instance, organocatalysts can be employed in the enantioselective synthesis of precursors, should a chiral variant of the target molecule be desired.

Pyrrolidine-based organocatalysts, for example, are highly effective in promoting asymmetric Michael additions and aldol (B89426) reactions. beilstein-journals.orgmdpi.com These reactions could be envisioned in the synthesis of more complex architectures built upon the acetanilide scaffold. While not a direct method for the synthesis of the target compound, organocatalysis offers a valuable set of tools for the synthesis of related and more complex derivatives.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

The successful synthesis of Acetanilide, 2-(diethylamino)-4'-nitro- is highly dependent on the careful optimization of reaction conditions and the implementation of effective isolation and purification procedures.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For the acylation of the parent amine, which is a key step in forming the acetanilide backbone, the solvent must be able to dissolve the reactants but not react with them. In some cases, solvent-free conditions have been shown to be effective for acylation reactions. researchgate.net

Temperature control is also critical. The nitration of acetanilide, a necessary step to introduce the nitro group, is highly exothermic and requires careful temperature management to prevent over-nitration and the formation of unwanted side products. rsc.org Typically, this reaction is carried out at low temperatures, often in an ice bath. rsc.org

| Reaction Step | Solvent | Temperature | Effect on Reaction |

|---|---|---|---|

| Acetylation of Aniline | Glacial Acetic Acid or Solvent-free | Reflux | Glacial acetic acid can serve as both a solvent and a reactant. Solvent-free conditions can be more environmentally friendly. |

| Nitration of Acetanilide | Concentrated Sulfuric Acid | 0-10 °C | Low temperatures are crucial to control the exothermic reaction and prevent the formation of ortho and dinitro isomers. rsc.org |

| Palladium-catalyzed Amination | Toluene or Dioxane | 80-120 °C | High-boiling, aprotic solvents are necessary to achieve the temperatures required for the catalytic cycle to proceed efficiently. |

Reagent Stoichiometry and Reaction Kinetics

The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired product and minimizing the formation of byproducts. In the acylation of aniline, using an excess of acetic anhydride (B1165640) can ensure the complete conversion of the starting amine. However, this also necessitates a more rigorous purification step to remove the excess reagent and the acetic acid byproduct. chegg.com

Understanding the reaction kinetics is also important for optimization. Monitoring the reaction progress over time, for instance through thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for the determination of the optimal reaction time.

Exploration of Stereoselective Synthetic Routes

The synthesis of chiral molecules is of great importance, particularly in the pharmaceutical industry. While Acetanilide, 2-(diethylamino)-4'-nitro- itself is not chiral, the development of stereoselective routes to related chiral acetanilide derivatives is an active area of research. This could involve the use of chiral catalysts or starting materials.

For example, new axially chiral anilide derivatives have been synthesized with high optical purity. acs.org Such strategies could be adapted to introduce chirality into the acetanilide framework, potentially leading to the discovery of new molecules with interesting properties.

Multicomponent Reactions Towards Acetanilide, 2-(diethylamino)-4'-nitro- Architectures

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecules. jst.go.jpresearchgate.net While a direct MCR for the synthesis of Acetanilide, 2-(diethylamino)-4'-nitro- may not be readily available, the principles of MCRs can be applied to rapidly construct related heterocyclic systems from acetanilide precursors. jst.go.jpresearchgate.netnih.gov

For instance, acetoacetanilide (B1666496) derivatives can participate in MCRs with aldehydes and cyanomethylene reagents to produce highly functionalized 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. jst.go.jpresearchgate.netnih.gov This demonstrates the potential of using the acetanilide core as a building block for the construction of more complex molecular architectures through convergent and atom-economical MCRs.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Acetanilide, 2 Diethylamino 4 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers insights into the electronic environment of each proton in "Acetanilide, 2-(diethylamino)-4'-nitro-." The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring functional groups.

The ¹H NMR spectrum of "Acetanilide, 2-(diethylamino)-4'-nitro-" is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) and methyl protons of the diethylamino group, the methylene protons of the acetamido group, and the amide proton. The aromatic region would likely show a complex splitting pattern due to the substitution on the phenyl ring. The protons ortho to the nitro group are expected to be the most deshielded, appearing at a higher chemical shift, while the protons ortho to the acetamido group would be shifted upfield in comparison.

Predicted ¹H NMR Data for Acetanilide (B955), 2-(diethylamino)-4'-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide N-H | 9.5 - 10.5 | Singlet (broad) | - |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Doublet | 8.0 - 9.0 |

| Aromatic H (ortho to NHCOR) | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

| Diethylamino -CH₂- | 2.5 - 2.7 | Quartet | 7.0 - 7.5 |

| Acetamido -CH₂- | 3.1 - 3.3 | Singlet | - |

| Diethylamino -CH₃ | 1.0 - 1.2 | Triplet | 7.0 - 7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "Acetanilide, 2-(diethylamino)-4'-nitro-" will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating acetamido and diethylamino groups. The carbon attached to the nitro group (C-4') and the carbon bearing the amide group (C-1') are expected to be significantly deshielded. The aliphatic carbons of the diethylamino and acetamido groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Acetanilide, 2-(diethylamino)-4'-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 168 - 172 |

| Aromatic C-4' (C-NO₂) | 145 - 150 |

| Aromatic C-1' (C-NH) | 140 - 145 |

| Aromatic C-2'/C-6' | 124 - 128 |

| Aromatic C-3'/C-5' | 118 - 122 |

| Acetamido -CH₂- | 55 - 60 |

| Diethylamino -CH₂- | 45 - 50 |

| Diethylamino -CH₃ | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. For a definitive assignment, 2D NMR techniques would be required.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural analysis of organic molecules. Its ability to provide the accurate mass of a compound with high precision allows for the determination of its elemental composition, a critical step in its identification.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like Acetanilide, 2-(diethylamino)-4'-nitro-. In positive ion mode ESI-MS, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺.

Accurate Mass Determination

The theoretical exact mass of the neutral molecule, C₁₂H₁₇N₃O₃, is calculated to be 251.12699 Da. nih.govnih.gov High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of the protonated molecule, [C₁₂H₁₈N₃O₃]⁺, with an expected value of approximately 252.1342. Experimental determination of this value with a high degree of accuracy (typically within 5 ppm) would confirm the elemental composition of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₃ | nih.govnih.gov |

| Average Mass | 251.28 g/mol | nih.govechemi.com |

| Monoisotopic (Exact) Mass | 251.12699141 Da | nih.govechemi.com |

| Expected [M+H]⁺ (m/z) | ~252.1342 |

Fragmentation Pathway Elucidation

Key fragmentation pathways for the [M+H]⁺ ion of Acetanilide, 2-(diethylamino)-4'-nitro- would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for acetanilides, which could lead to the formation of a 4-nitroanilinium ion and a fragment corresponding to the diethylaminoacetyl group.

Loss of the diethylamino group: Fragmentation of the side chain could occur through the loss of the diethylamino moiety.

Fragmentation of the nitro group: Nitroaromatic compounds are known to undergo characteristic losses of NO, NO₂, and other small neutral molecules. rsc.org

α-cleavage: Cleavage of the C-C bond adjacent to the tertiary amine is a common fragmentation route for N,N-diethyl substituted compounds.

A detailed analysis of the product ion spectrum from an ESI-MS/MS experiment would be necessary to confirm these and other potential fragmentation pathways, providing a structural fingerprint of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For Acetanilide, 2-(diethylamino)-4'-nitro-, GC-MS analysis would be instrumental in assessing its purity and identifying any volatile impurities that may be present from its synthesis.

The compound would first be separated from other components in the sample based on its volatility and interaction with the GC column stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint.

While derivatization is sometimes employed in GC-MS to improve the volatility and thermal stability of analytes, it may not be strictly necessary for Acetanilide, 2-(diethylamino)-4'-nitro-, depending on its thermal stability. However, should the compound exhibit poor chromatographic performance, derivatization of the amide N-H group could be considered.

The purity of the compound can be determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all peaks. Any impurity peaks can be identified by their respective mass spectra, providing valuable information for the optimization of the synthesis and purification processes.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of Acetanilide, 2-(diethylamino)-4'-nitro-, its absolute molecular structure and the arrangement of molecules within the crystal lattice can be elucidated with high precision.

A successful SCXRD experiment would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. This data defines the fundamental repeating unit of the crystal and its symmetry properties. For instance, the crystal structure of a related compound, 2-Chloro-N-(4-nitrophenyl)acetamide, was found to be orthorhombic with the space group Pbca. researchgate.net While the specific parameters for Acetanilide, 2-(diethylamino)-4'-nitro- would need to be determined experimentally, this information provides a reference for the types of crystal systems that might be expected.

The crystal packing, or the arrangement of molecules within the unit cell, would reveal how the individual molecules orient themselves relative to one another. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, which is often influenced by intermolecular forces.

The molecular structure of Acetanilide, 2-(diethylamino)-4'-nitro- contains several functional groups capable of participating in intermolecular interactions, including the amide N-H group (a hydrogen bond donor), the carbonyl oxygen, the nitro group oxygens (hydrogen bond acceptors), and the aromatic ring (capable of π-π stacking).

The molecule of Acetanilide, 2-(diethylamino)-4'-nitro- possesses several rotatable bonds, allowing for different conformations. The SCXRD data would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined include:

The dihedral angle between the plane of the phenyl ring and the plane of the amide group. In many acetanilides, this angle is non-zero, indicating a twisted conformation.

The orientation of the diethylamino group relative to the rest of the molecule.

The torsion angles defining the conformation of the ethyl groups.

This solid-state conformation represents a low-energy state for the molecule within the crystal lattice, influenced by both intramolecular steric effects and the intermolecular interactions discussed previously. Understanding these conformational preferences is important as they can influence the molecule's biological activity and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The molecule's structure is characterized by a p-nitroaniline core, which is a classic example of a "push-pull" system. In this arrangement, an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) are attached to a conjugated π-system (the benzene (B151609) ring). This configuration is known to give rise to a strong absorption band in the near-UV or visible region of the spectrum, which is attributable to an intramolecular charge-transfer (ICT) transition.

In the case of Acetanilide, 2-(diethylamino)-4'-nitro-, the primary chromophore is the N-(4-nitrophenyl)acetamide moiety. The key components influencing the UV-Vis spectrum are:

The Nitro Group (-NO₂): A strong electron-withdrawing group.

The Amide Linkage (-NH-C=O): Modulates the electronic properties of the amino group.

The Phenyl Ring (-C₆H₄-): The conjugated system through which charge transfer occurs.

The Diethylamino Group (-N(C₂H₅)₂): A potent electron-donating group.

The combined effect of the diethylamino group and the nitro group, situated in a para-like arrangement relative to the anilide nitrogen and the nitro-substituted ring, is expected to result in a significant bathochromic (red) shift of the main absorption band compared to simpler acetanilides or nitroanilines. This is due to the stabilization of the excited state, which has a more pronounced charge-separated character, thus lowering the energy required for the electronic transition.

The primary electronic transition responsible for the most intense, longest-wavelength absorption band is anticipated to be a π → π* transition with substantial intramolecular charge-transfer character. This transition involves the promotion of an electron from a high-lying π molecular orbital, primarily localized on the electron-rich part of the molecule (the diethylamino and acetamido-substituted phenyl ring), to a low-lying π* molecular orbital, which is predominantly located on the electron-deficient nitro-substituted phenyl ring.

Given the structural similarities to other push-pull nitroaromatic compounds, it is also expected that the position of the absorption maximum (λmax) of Acetanilide, 2-(diethylamino)-4'-nitro- would exhibit solvatochromism. This means the λmax would shift depending on the polarity of the solvent used for the analysis. In more polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent, typically leading to a further red shift of the absorption maximum.

While a precise data table cannot be populated without direct experimental results, the anticipated UV-Vis spectral data would follow the trends observed for similar donor-acceptor substituted aromatic systems.

Table 1: Anticipated UV-Vis Spectral Data and Electronic Transitions

| Solvent System | Expected λmax Range (nm) | Anticipated Molar Absorptivity (ε) | Probable Electronic Transition |

|---|---|---|---|

| Non-polar (e.g., Hexane, Cyclohexane) | Lower end of the estimated range | High (in the order of 10⁴ L·mol⁻¹·cm⁻¹) | Intramolecular Charge Transfer (π → π) |

| Polar Aprotic (e.g., Acetonitrile, Acetone) | Intermediate value within the estimated range | High (in the order of 10⁴ L·mol⁻¹·cm⁻¹) | Intramolecular Charge Transfer (π → π) |

| Polar Protic (e.g., Ethanol (B145695), Methanol) | Higher end of the estimated range | High (in the order of 10⁴ L·mol⁻¹·cm⁻¹) | Intramolecular Charge Transfer (π → π*) |

Compound Index

Computational and Theoretical Investigations of Acetanilide, 2 Diethylamino 4 Nitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the electron distribution (electronic structure) within a molecule. For a molecule like Acetanilide (B955), 2-(diethylamino)-4'-nitro-, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output would provide optimized bond lengths, bond angles, and dihedral angles, offering insight into the molecule's shape and steric interactions. Electronic properties such as dipole moment and charge distribution could also be determined.

Ab Initio Methods for High-Level Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain electronic properties, albeit at a significantly greater computational expense. These methods would be employed to obtain highly accurate electronic energies, ionization potentials, and electron affinities for Acetanilide, 2-(diethylamino)-4'-nitro-.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using DFT with methods like GIAO (Gauge-Independent Atomic Orbital), can predict the ¹H and ¹³C NMR spectra. Comparing these theoretical spectra with experimental data helps in the structural elucidation of the molecule.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations, performed at the optimized geometry, can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the nitro (NO₂) group or the carbonyl (C=O) group.

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions that correspond to the absorption of ultraviolet-visible (UV-Vis) light. These calculations can predict the wavelength of maximum absorption (λ_max) and help understand the nature of the electronic excitations, for instance, whether they are localized on the nitro-phenyl group or involve charge transfer.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. epa.gov The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's reactivity. A low HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.govresearchgate.net For Acetanilide, 2-(diethylamino)-4'-nitro-, the analysis would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), thereby predicting its behavior in chemical reactions. epa.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Nitroaniline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for Acetanilide, 2-(diethylamino)-4'-nitro-. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com An MD simulation for Acetanilide, 2-(diethylamino)-4'-nitro- would involve placing the molecule in a simulation box, often with a solvent like water, and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of the molecule can be tracked. This allows for the exploration of its conformational landscape (the different shapes it can adopt) and its interactions with the surrounding solvent molecules, providing insights into its solubility and dynamic behavior in solution. mdpi.commdpi.com

Reaction Mechanism Elucidation Through Potential Energy Surface Scans

To understand how a chemical reaction involving Acetanilide, 2-(diethylamino)-4'-nitro- proceeds, computational chemists can perform potential energy surface (PES) scans. This involves systematically changing a specific geometric parameter of the molecule, such as a bond length or a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. This process helps to identify transition states (the energy maxima along a reaction pathway) and intermediates, thereby elucidating the step-by-step mechanism of the reaction and the associated energy barriers.

Solvent Effects Modeling via Implicit and Explicit Solvation Models

The interaction between a solute and the surrounding solvent molecules can be modeled at various levels of theory. The choice between implicit and explicit solvation models depends on the desired balance between computational cost and the level of detail required to describe the solvent's influence on the solute's behavior. jcbsc.orgnih.gov

Implicit Solvation Models (Continuum Models)

Implicit solvation models treat the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant. jcbsc.org This approach, also known as the polarizable continuum model (PCM), is computationally efficient as it avoids the explicit representation of individual solvent molecules. The solute is placed in a cavity within this dielectric continuum, and the solvent's effect is modeled as a reaction field that polarizes the solute's electron density.

Research on structurally similar push-pull molecules, such as p-nitroaniline, has extensively used implicit models to predict solvatochromic shifts—the change in the color of a solution as the solvent is changed. researchgate.netwikipedia.org For Acetanilide, 2-(diethylamino)-4'-nitro-, an increase in solvent polarity would be expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum. wikipedia.org

Table 1: Illustrative Solvatochromic Shift Data for Acetanilide, 2-(diethylamino)-4'-nitro- using an Implicit Solvation Model (COSMO)

| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax, nm) | Calculated Solvation Energy (kcal/mol) |

|---|---|---|---|

| Cyclohexane | 2.02 | 380 | -2.5 |

| Toluene | 2.38 | 395 | -3.1 |

| Dichloromethane | 8.93 | 415 | -5.8 |

| Acetone | 20.7 | 425 | -7.2 |

| Acetonitrile | 37.5 | 430 | -7.8 |

| Water | 80.1 | 445 | -9.5 |

Note: The data in this table is illustrative and based on expected trends for push-pull molecules, not on specific experimental or computational results for Acetanilide, 2-(diethylamino)-4'-nitro-.

Explicit Solvation Models

Explicit solvation models provide a more detailed and physically realistic representation of the solvent environment by including a finite number of individual solvent molecules around the solute. jcbsc.org This approach allows for the investigation of specific short-range interactions, such as hydrogen bonding, which are not fully captured by implicit models. These simulations are often performed using quantum mechanics/molecular mechanics (QM/MM) methods, where the solute is treated with a high level of quantum mechanical theory, and the solvent molecules are described by a simpler molecular mechanics force field.

For Acetanilide, 2-(diethylamino)-4'-nitro-, explicit solvent models would be particularly important in protic solvents like water or alcohols. In these cases, hydrogen bonding between the solvent and the nitro group's oxygen atoms or the amide group could significantly impact the electronic structure and spectroscopic properties. researchgate.net Studies on similar systems have shown that the inclusion of explicit solvent molecules can lead to more accurate predictions of solvatochromic shifts, especially when specific solute-solvent interactions are dominant. researchgate.netnih.gov

Hybrid Implicit-Explicit Models

A third approach combines the strengths of both models. A hybrid or mixed solvation model treats the first solvation shell with explicit solvent molecules while representing the bulk solvent as a dielectric continuum. This method aims to capture the crucial short-range interactions accurately while maintaining computational tractability.

Table 2: Comparison of Implicit and Explicit Solvation Models for a Representative Polar Solvent (e.g., Water)

| Model Type | Advantages | Disadvantages | Applicability to Acetanilide, 2-(diethylamino)-4'-nitro- |

|---|---|---|---|

| Implicit (e.g., PCM, COSMO, SMD) | Computationally efficient; good for predicting general trends in non-polar and aprotic polar solvents. jcbsc.org | Does not account for specific interactions like hydrogen bonding; may be less accurate for protic solvents. nih.gov | Useful for initial screening of solvent effects and for systems where specific interactions are not dominant. |

| Explicit (e.g., QM/MM) | Accurately models specific solute-solvent interactions (e.g., hydrogen bonds); provides a more realistic description of the first solvation shell. researchgate.net | Computationally expensive; requires careful sampling of solvent configurations. jcbsc.org | Essential for studying the effects of protic solvents and understanding the role of hydrogen bonding on the compound's properties. |

Polymorphism and Solid State Characteristics of Acetanilide, 2 Diethylamino 4 Nitro

Identification and Characterization of Polymorphic Forms and Solvates

The discovery and characterization of polymorphs and solvates (crystal forms containing solvent molecules) of Acetanilide (B955), 2-(diethylamino)-4'-nitro- would begin with a comprehensive screening process. This typically involves crystallizing the compound from a wide array of solvents with varying polarities, at different temperatures and rates of cooling. Techniques such as differential scanning calorimetry (DSC) would be employed to detect thermal events like melting points and phase transitions, which can indicate the presence of different solid forms.

For instance, studies on the related compound 4-methyl-2-nitroacetanilide (MNA) have successfully identified three distinct polymorphs—white, amber, and yellow—each with unique thermal signatures. brunel.ac.ukbrunel.ac.uk The white form of MNA is the most stable, while the yellow form is known to be metastable and can transform into the white form. brunel.ac.ukbrunel.ac.uk It is plausible that Acetanilide, 2-(diethylamino)-4'-nitro- could exhibit similar complexity, potentially forming polymorphs with different colors and stabilities. Screening for solvates would also be crucial, as the inclusion of solvent molecules into the crystal lattice can significantly alter its structure and properties.

Crystallographic Studies of Different Solid-State Structures

The definitive proof and detailed structural elucidation of different polymorphic forms of Acetanilide, 2-(diethylamino)-4'-nitro- would rely on crystallographic studies. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) is also a vital tool for identifying and distinguishing between polymorphs based on their unique diffraction patterns. researchgate.net

In the case of MNA, detailed crystallographic studies have been conducted on its polymorphs. brunel.ac.ukpsu.edu For example, the white form of MNA is monoclinic, while the yellow form is triclinic, with two distinct molecules in the asymmetric unit. psu.edu These structural differences arise from variations in molecular conformation and hydrogen bonding patterns. In the white form, hydrogen bonding is intermolecular, whereas the yellow form exhibits intramolecular hydrogen bonding involving the nitro group. psu.edu

A hypothetical crystallographic data table for two potential polymorphs of Acetanilide, 2-(diethylamino)-4'-nitro- is presented below to illustrate the type of data that would be generated from such studies.

| Crystal Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 10.0 | 12.3 |

| c (Å) | 9.6 | 7.8 |

| α (°) | 90 | 95.2 |

| β (°) | 100.5 | 101.4 |

| γ (°) | 90 | 85.3 |

| Volume (ų) | 925.4 | 820.1 |

| Z | 4 | 2 |

| Density (g/cm³) | 1.35 | 1.42 |

| This table is interactive and presents hypothetical data for illustrative purposes. |

Spectroscopic Differentiation and Fingerprinting of Polymorphs

Spectroscopic techniques are indispensable for distinguishing between polymorphs, as the different crystal environments lead to unique spectral fingerprints. sci-hub.stspectroscopyonline.com

Solid-State NMR (SSNMR)

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline solids. nih.govwikipedia.org For a compound like Acetanilide, 2-(diethylamino)-4'-nitro-, ¹³C and ¹⁵N SSNMR would be particularly informative. Different polymorphs would likely exhibit distinct chemical shifts for the carbon and nitrogen atoms due to variations in molecular conformation and packing. rsc.org This is because the chemical shift is highly sensitive to the local electronic environment. nih.gov For example, in the study of MNA polymorphs, high-resolution solid-state ¹³C NMR spectra showed clear differences between the white and yellow forms, which could be rationalized based on their known crystal structures. psu.edursc.org

Raman and IR Spectroscopy for Polymorphic Distinction

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is highly sensitive to the symmetry and intermolecular interactions within a crystal lattice. americanpharmaceuticalreview.comphotothermal.com Different polymorphs of Acetanilide, 2-(diethylamino)-4'-nitro- would be expected to show noticeable differences in their Raman and IR spectra. These differences can manifest as shifts in band positions, changes in band intensities, and the appearance or disappearance of certain bands. sci-hub.st

For MNA, the IR and Raman spectra of its polymorphs are distinct. brunel.ac.ukbrunel.ac.uk For instance, the stretching frequencies of the N-H and C=O groups, which are involved in hydrogen bonding, would be expected to differ between polymorphs of Acetanilide, 2-(diethylamino)-4'-nitro-, reflecting variations in hydrogen bond strength and geometry. The low-frequency region of the Raman spectrum (below 400 cm⁻¹), which corresponds to lattice vibrations, is also a characteristic fingerprint of a specific polymorphic form. sci-hub.st

Topotactic Transformations and Solid-State Phase Transitions

Solid-state phase transitions, where one polymorph converts into another without passing through a liquid or gas phase, are a known phenomenon in organic crystals. nih.govnih.gov A special case of this is a topotactic transformation, where the crystal lattice of the product phase has a specific, well-defined orientation relative to the original crystal lattice. pnas.orgtaylorandfrancis.comoup.com

The yellow form of MNA has been observed to undergo a topotactic transformation into the more stable white form. brunel.ac.ukbrunel.ac.uk This suggests that the molecular packing in the yellow form is sterically favorable for a low-energy rearrangement into the white form's crystal structure. Given the structural similarities, it is conceivable that a metastable polymorph of Acetanilide, 2-(diethylamino)-4'-nitro- could also undergo a similar solid-state transformation to a more stable form, which could be induced by heat or mechanical stress. The study of such transitions is crucial for ensuring the stability of a desired polymorphic form.

Influence of Crystallization Conditions on Polymorphic Outcome

The specific polymorphic form of a compound that crystallizes from a solution is often highly dependent on the crystallization conditions. researchgate.netwhiterose.ac.ukijpsonline.com Key factors include the choice of solvent, the level of supersaturation, the cooling rate, and the presence of impurities or additives. chemrxiv.orgresearchgate.net

For nitroaromatic compounds, solvent polarity has been shown to play a significant role in determining the polymorphic outcome. researchgate.net For Acetanilide, 2-(diethylamino)-4'-nitro-, crystallizing from a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol) would likely yield different polymorphs. For example, a polar solvent might favor the crystallization of a polymorph with strong intermolecular hydrogen bonds, while a nonpolar solvent might favor a form dominated by weaker van der Waals interactions. The rate of crystallization is also critical; rapid cooling often yields metastable polymorphs, while slow crystallization tends to produce the most thermodynamically stable form. whiterose.ac.uk

A systematic study of these parameters would be essential to map out the crystallization landscape of Acetanilide, 2-(diethylamino)-4'-nitro- and to reliably produce a desired polymorphic form.

Chemical Reactivity and Transformation Pathways of Acetanilide, 2 Diethylamino 4 Nitro

Hydrolysis and Deacylation Mechanisms of the Amide Linkage

The amide bond in Acetanilide (B955), 2-(diethylamino)-4'-nitro- can be cleaved through hydrolysis under both acidic and basic conditions, a process known as deacylation. This reaction yields p-nitroaniline and 2-(diethylamino)acetic acid or their respective salts, depending on the pH of the medium. uomustansiriyah.edu.iq

Under acidic conditions, the mechanism involves the initial protonation of the amide's carbonyl oxygen. scribd.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. scribd.com The subsequent collapse of the resulting tetrahedral intermediate leads to the cleavage of the carbon-nitrogen amide bond. scribd.com Strong acids such as hydrochloric acid or sulfuric acid are commonly used to facilitate this transformation, often requiring heat to proceed to completion. uomustansiriyah.edu.iqstuba.sk

In basic media, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the amide carbonyl carbon. This reaction also proceeds through a tetrahedral intermediate, which then expels the p-nitroanilide anion as a leaving group to form 2-(diethylamino)acetic acid.

Enzymatic hydrolysis represents another pathway for deacylation. Studies on the analogous compound, p-nitroacetanilide, using aryl acylamidase from Pseudomonas fluorescens demonstrate a three-step mechanism involving substrate binding, acylation of an active-site serine residue, and subsequent hydrolytic deacylation to release the product. nih.govresearchgate.net This enzymatic process occurs under mild, near-neutral pH conditions. nih.gov

Thionyl chloride in methanol (B129727) has also been reported as an effective reagent for the selective deacylation of N-arylacetamides under anhydrous conditions. researchgate.net

Table 1: Selected Conditions for Hydrolysis of Related Acetanilides

| Reagent(s) | Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Hydrochloric Acid (conc.), Water | Reflux for 30 minutes | 4-Nitroaniline (B120555) | stuba.sk |

| Sulfuric Acid (30%), Water | Reflux with stirring | p-Nitroaniline | uomustansiriyah.edu.iq |

| Aryl acylamidase | pH 8.3-10 | p-Nitroaniline | nih.gov |

Reduction Chemistry of the Nitro Group to Amino and Other Derivatives

The nitro group is one of the most readily reducible functional groups in organic chemistry, and its transformation is a cornerstone of many synthetic pathways. wikipedia.org This reduction can be achieved through various methods, leading primarily to the corresponding aniline (B41778) derivative, N-(4-aminophenyl)-2-(diethylamino)acetamide.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of aromatic nitro compounds. mdpi.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts include:

Palladium on Carbon (Pd/C): This is often the catalyst of choice for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective and is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Another classic and effective hydrogenation catalyst for this transformation. wikipedia.org

Bimetallic Nanoparticles: More advanced systems, such as bimetallic copper/nickel nanoparticles, have been shown to exhibit high catalytic activity and selectivity for the hydrogenation of substituted nitroaromatics. bohrium.comrsc.org

These reactions are typically carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in an autoclave. bohrium.com A key advantage is that other functional groups, such as the amide, are generally stable under these conditions. mdpi.com

Table 2: Common Catalysts for Nitroarene Hydrogenation

| Catalyst | Hydrogen Source | Typical Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Palladium on Carbon (10%) | Ammonium (B1175870) Formate | Aromatic Nitro Compounds | Anilines | mdpi.com |

| Raney Nickel | Hydrazine or H₂ | Aromatic Nitro Compounds | Anilines | wikipedia.org |

| Platinum(IV) Oxide | H₂ | Aromatic Nitro Compounds | Anilines | wikipedia.org |

A variety of chemical reagents can be used to reduce the nitro group, offering alternatives to catalytic hydrogenation, especially when certain functional groups are incompatible with hydrogenolysis conditions.

Metals in Acidic Media: The "Bechamp reduction" using iron metal in acidic media (like acetic or hydrochloric acid) is a classic industrial method. wikipedia.org Other common systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and zinc (Zn) dust in acidic solutions. commonorganicchemistry.comscispace.com These methods are effective and can tolerate many other functional groups. commonorganicchemistry.com

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not potent enough to reduce aromatic nitro groups, its reducing power can be significantly enhanced by the addition of transition metal catalysts. jsynthchem.com Systems like NaBH₄ in the presence of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles or Ni(PPh₃)₄ have been shown to effectively reduce nitroanilines to phenylenediamines. jsynthchem.comnih.gov

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitroarenes. wikipedia.orgcommonorganicchemistry.com Sodium sulfide is particularly noted for its ability to sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com

Hydrazine (N₂H₄): Hydrazine, often in the presence of a catalyst like Raney nickel or iron, is a powerful reducing agent for nitro groups. wikipedia.org

Table 3: Selected Chemical Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|

| Iron (Fe) | Acidic media (e.g., AcOH, HCl) | Amine | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic media (e.g., HCl) | Amine | commonorganicchemistry.com |

| Zinc (Zn) | Acidic media or aq. NH₄Cl | Amine or Hydroxylamine | wikipedia.orgcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Catalyst | Room Temperature, Water/Ethanol | Amine | jsynthchem.comnih.gov |

Reactions Involving the Diethylamino Moiety

The tertiary diethylamino group in the molecule features a nitrogen atom with a lone pair of electrons, rendering it nucleophilic and basic. This allows for several characteristic reactions.

As a tertiary amine, the diethylamino group can act as a nucleophile and react with alkylating agents, such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium salt. The product would feature a positively charged nitrogen atom bonded to four carbon groups (two ethyl groups, the acetyl methylene (B1212753) group, and the newly added alkyl group).

While tertiary amines can react with highly reactive acylating agents like acyl chlorides, this is less common than the acylation of primary or secondary amines. The reaction would lead to the formation of an unstable acylammonium ion, which can act as an acyl transfer agent.

The lone pair of electrons on the nitrogen of the diethylamino group can be oxidized to form a tertiary amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide, 2-(diethylamino)-N-(4-nitrophenyl)acetamide N-oxide, would have a formal positive charge on the nitrogen and a negative charge on the oxygen. The oxidation of secondary amines with hydrogen peroxide in the presence of sodium tungstate (B81510) is a known method to produce nitrones, highlighting the reactivity of amino groups towards oxidation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

The phenyl ring in 2-(diethylamino)-N-(4-nitrophenyl)acetamide is substituted with a strongly electron-withdrawing nitro group (-NO₂) and an acetamido group (-NHCOCH₂N(CH₂CH₃)₂). The reactivity of this ring towards aromatic substitution is a balance between the deactivating effect of the nitro group and the nature of the acetamido substituent.

Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) and a meta-director. youtube.com Conversely, the acetamido group is generally considered an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. However, in this specific molecule, the acetamido nitrogen is part of a larger substituent, -NHC(O)CH₂N(Et)₂, and its activating or deactivating character can be influenced by the nature of this entire group.

Given the strong deactivating nature of the nitro group, electrophilic substitution on the 4-nitrophenyl ring would be significantly slower than on unsubstituted benzene (B151609). The directing effect would be a competition between the meta-directing nitro group and the ortho-, para-directing acetamido group. In cases with competing directing groups, the more strongly activating group typically governs the regioselectivity. However, without specific experimental data for this compound, predicting the precise outcome of an electrophilic substitution reaction is challenging.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group at the para position makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgnih.gov The nitro group strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile, particularly when it is located ortho or para to the leaving group. wikipedia.org In 2-(diethylamino)-N-(4-nitrophenyl)acetamide, a suitable leaving group would need to be present on the ring for a classic S_NAr reaction to occur. If a leaving group were present at a position ortho or para to the nitro group, the reaction would be significantly activated. The kinetics of such reactions are generally second order, being first order in both the aryl substrate and the nucleophile. The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com Recent studies have also proposed concerted mechanisms for some S_NAr reactions, where the bond-making and bond-breaking occur in a single transition state. nih.gov

Radical Reactions and Single Electron Transfer Processes

The nitroaromatic moiety of 2-(diethylamino)-N-(4-nitrophenyl)acetamide makes it a candidate for radical reactions and single-electron transfer (SET) processes. Nitroaromatic compounds are known to be readily reduced via single-electron transfer to form radical anions. nih.gov

The reduction potential of a nitroaromatic compound is a key factor in its ability to undergo SET. nih.gov The presence of the acetamido group, which can have electron-donating character, would influence the electron affinity of the nitrobenzene (B124822) ring and thus its reduction potential.

Once formed, the nitrobenzene radical anion can participate in various subsequent reactions. For instance, in the context of biological systems, the reduction of nitroaromatics is a critical activation step for certain prodrugs. nih.gov In synthetic chemistry, radical reactions involving nitro compounds have been utilized for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, the radical anion of nitrobenzene can be formed by SET from various anionic organic bases. nih.gov

The diethylamino group could also potentially be involved in radical processes, for instance, through hydrogen atom abstraction from the alpha-carbon position, although the nitroaromatic system is the more likely site for initial single-electron transfer due to its higher electron affinity.

Without specific experimental studies on 2-(diethylamino)-N-(4-nitrophenyl)acetamide, the precise conditions and outcomes of its participation in radical and SET reactions remain a matter of informed prediction based on the behavior of analogous structures.

Derivatization and Analogous Compound Synthesis for Chemical Space Exploration Excluding Biological Contexts

Systematic Modification of the Acetanilide (B955) Backbone Structure

The acetanilide backbone of 2-(diethylamino)-N-(4-nitrophenyl)acetamide offers several sites for modification. The fundamental synthesis of this scaffold typically involves the acylation of a substituted aniline (B41778) with a reactive derivative of acetic acid. A common precursor for the title compound is 2-chloro-N-(4-nitrophenyl)acetamide, which can be synthesized by reacting 4-nitroaniline (B120555) with chloroacetyl chloride. scispace.comgoogle.com

Further modifications to the acetanilide backbone can be envisioned by altering the acylating agent. For instance, using homologated acyl chlorides (e.g., 3-chloropropionyl chloride) would extend the linker between the amide nitrogen and the diethylamino group. Alternatively, introducing substituents on the α-carbon of the acetyl group could modulate the steric and electronic properties of the molecule.

A general route for the synthesis of N-aryl acetamides involves the reaction of an aniline with an acyl chloride or anhydride (B1165640). jcbsc.org For example, N-(4-nitrophenyl)acetamide can be synthesized by the nitration of acetanilide, which itself is prepared by acetylating aniline. mdpi.comresearchgate.net The subsequent introduction of the 2-(diethylamino) group is typically achieved by nucleophilic substitution of a halogen at the 2-position.

The synthesis of various N-aryl 2-chloroacetamides has been described, which serve as versatile precursors for a range of derivatives. These precursors can be prepared by the chloroacetylation of the corresponding aryl amine.

Table 1: Synthesis of N-Aryl-2-chloroacetamide Precursors This table is interactive. Users can sort and filter the data.

| Arylamine Precursor | Acylating Agent | Product | Reference |

|---|---|---|---|

| 4-Nitroaniline | Chloroacetyl chloride | 2-Chloro-N-(4-nitrophenyl)acetamide | scispace.comgoogle.com |

| 3-Nitroaniline (B104315) | Chloroacetyl chloride | 2-Chloro-N-(3-nitrophenyl)acetamide | researchgate.net |

| Aniline | Chloroacetyl chloride | 2-Chloro-N-phenylacetamide | |

| 4-Methylaniline | Chloroacetyl chloride | 2-Chloro-N-(4-methylphenyl)acetamide | mdpi.com |

| 4-Methoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(4-methoxyphenyl)acetamide | mdpi.com |

Diversification of the Diethylamino Substituent: Steric and Electronic Effects

The diethylamino group at the 2-position of the acetanilide is a key feature that can be systematically varied to explore the impact of steric bulk and electronic properties. The synthesis of analogues with different amino substituents typically proceeds through the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with a primary or secondary amine. researchgate.net This nucleophilic substitution reaction allows for the introduction of a wide array of amino functionalities.

By replacing diethylamine (B46881) with other secondary amines such as dimethylamine, dipropylamine, or cyclic amines like pyrrolidine, piperidine, and morpholine, a library of analogues with varying steric hindrance around the nitrogen atom can be generated. researchgate.net The use of primary amines would yield secondary amino derivatives, which could be further functionalized.

The electronic nature of the amino substituent can also be tuned. For example, using amines with electron-withdrawing or electron-donating groups on their alkyl chains would alter the basicity and nucleophilicity of the nitrogen atom. The steric and electronic effects of N-alkyl groups on the reactivity and conformation of related systems have been studied, providing a basis for predicting the properties of these new analogues. mdpi.comresearchgate.net

Table 2: Potential Analogues via Diversification of the Amino Substituent This table is interactive. Users can sort and filter the data.

| Amine Reactant | Resulting Substituent | Expected Steric Effect | Expected Electronic Effect |

|---|---|---|---|

| Dimethylamine | 2-(Dimethylamino) | Less bulky than diethylamino | Similar to diethylamino |

| Di-n-propylamine | 2-(Di-n-propylamino) | More bulky than diethylamino | Similar to diethylamino |

| Pyrrolidine | 2-(Pyrrolidino) | Cyclic, conformationally restricted | Similar to diethylamino |

| Piperidine | 2-(Piperidino) | Cyclic, conformationally restricted | Similar to diethylamino |

| Azetidine | 2-(Azetidino) | Strained ring, less bulky | Similar to diethylamino |

Alteration of the Nitro-Phenyl Ring: Position and Nature of Substituents

For instance, using 3-nitroaniline or 2-nitroaniline (B44862) instead of 4-nitroaniline as the starting material would yield the corresponding meta- and ortho-nitro isomers of the final compound. researchgate.netbeilstein-journals.org Furthermore, the nitro group itself can be replaced by other electron-withdrawing groups such as cyano, trifluoromethyl, or sulfonyl groups. Alternatively, introducing electron-donating groups like methyl, methoxy, or hydroxyl groups would lead to a different set of electronic properties. mdpi.commdpi.comnih.govnih.govnih.govchemicalbook.com

The synthesis of various N-(substituted phenyl)-2-chloroacetamides has been reported, which can then be reacted with diethylamine to produce the desired analogues. mdpi.com

Table 3: Synthesis of N-(Substituted Phenyl) Acetamide (B32628) Analogues This table is interactive. Users can sort and filter the data.

| Starting Aniline | Resulting Phenyl Substituent | Reference |

|---|---|---|

| 3-Nitroaniline | 3-Nitro | researchgate.net |

| 2-Nitroaniline | 2-Nitro | researchgate.net |

| 4-Cyanoaniline | 4-Cyano | mdpi.com |

| 4-Bromoaniline | 4-Bromo | mdpi.com |

| 4-Iodoaniline | 4-Iodo | mdpi.com |

| N-(4-Formyl-2-nitrophenyl)acetamide has also been synthesized. chemicalbook.com |

Synthesis of Conformationally Constrained Analogues

Introducing conformational rigidity into a molecule can provide valuable insights into its structure-property relationships. For Acetanilide, 2-(diethylamino)-4'-nitro-, several strategies can be employed to create conformationally constrained analogues.

One approach involves the cyclization of the side chain. For example, intramolecular reactions could be designed to form a lactam or other heterocyclic ring systems incorporating the acetamido and diethylamino moieties. The synthesis of cyclic endomorphin-2 analogues, though in a different chemical context, demonstrates the use of cyclization to create more rigid structures. researchgate.net Radical cyclization reactions of amino acid-tethered enynones to form succinimide (B58015) derivatives also showcase a strategy for N-terminal cyclization that could be conceptually adapted. nih.gov

Another strategy is to incorporate the diethylamino group into a bicyclic or bridged ring system. This would lock the conformation of the amino substituent and its spatial relationship to the rest of the molecule. The synthesis of conformationally restrained analogues of other molecules has been shown to be a powerful tool for exploring active conformations. researchgate.netnih.gov The conformational analysis of related N-alkyl-N-arylacetamides can provide a basis for designing these constrained systems. mdpi.com

Table 4: Strategies for Conformational Constraint This table is interactive. Users can sort and filter the data.

| Strategy | Description | Potential Outcome |

|---|---|---|

| Intramolecular Cyclization | Formation of a new ring involving the side chain. | Lactam or other heterocyclic structures, restricting bond rotation. |

| Bicyclic Amino Substituent | Replacing the diethylamino group with a bicyclic amine. | Fixed orientation of the amino group. |

| Bridged Acetanilide Backbone | Introducing a bridge within the acetanilide core. | Reduced flexibility of the entire molecule. |

Mechanistic Studies of Derivatization Reactions

The derivatization reactions discussed above proceed through well-established organic chemistry mechanisms. The N-acylation of the starting aniline with chloroacetyl chloride is a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

The subsequent reaction of the 2-chloro-N-(4-nitrophenyl)acetamide with an amine to introduce the 2-amino substituent is a nucleophilic substitution reaction (SN2). nih.gov The rate and efficiency of this reaction are influenced by the steric and electronic properties of both the incoming amine and the acetamide substrate.

Mechanistic studies of related reactions, such as the acid-catalyzed cyclization of epoxides or the formation of N-nitrosodimethylamine, can provide insights into potential side reactions or alternative reaction pathways. nih.govyoutube.com For instance, under certain conditions, intramolecular cyclizations or rearrangements might compete with the desired substitution reactions. rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and achieving the desired products in high yields.

Advanced Analytical Methodologies for Purity Assessment and Quantitative Analysis of Acetanilide, 2 Diethylamino 4 Nitro

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of Acetanilide (B955), 2-(diethylamino)-4'-nitro-. Its versatility allows for the separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products.